Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
Description
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol (referred to herein as Des-Thiadiazol Cefazolin) is a structural analog and impurity of the first-generation cephalosporin antibiotic cefazolin. Cefazolin’s core structure includes a 3-position substitution with a (5-methyl-1,3,4-thiadiazol-2-yl)thio group, critical for its antibacterial activity and stability . The Des-Thiadiazol variant lacks this group, replaced instead by a hydroxymethyl group at position 3, as inferred from nomenclature conventions and molecular data . This modification significantly alters its physicochemical and pharmacological properties, rendering it less therapeutically active compared to cefazolin.
Properties
Molecular Formula |
C11H12N6O5S |
|---|---|
Molecular Weight |
340.32 g/mol |
IUPAC Name |
3-(hydroxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H12N6O5S/c18-2-5-3-23-10-7(9(20)17(10)8(5)11(21)22)13-6(19)1-16-4-12-14-15-16/h4,7,10,18H,1-3H2,(H,13,19)(H,21,22) |
InChI Key |
YGQTUWKIILQPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Removal of the Thiadiazolylthio Group
The desulfurization step to remove the (5-methyl-1,3,4-thiadiazol-2-yl)thio group involves selective cleavage using palladium-catalyzed hydrogenolysis. WO2020128003A1 describes a analogous process for deprotecting thiadiazole derivatives, where hydrogen gas (1–3 atm) and 10% Pd/C (5–10 wt%) in methanol achieve complete desulfurization within 2–4 hours at 25°C. Key considerations include:
-
Catalyst Loading : Excess Pd/C (>10 wt%) risks over-reduction of the β-lactam ring.
-
Solvent System : Methanol enhances solubility of intermediates while minimizing side reactions.
Following desulfurization, the intermediate is purified via recrystallization from ethanol/water (3:1 v/v), yielding a white crystalline solid (mp 182–185°C).
Introduction of the Methanol Group
The methanol group is introduced at the 3-position through nucleophilic substitution. CN110563748A outlines a method where cefazolin acid reacts with formaldehyde (37% solution) in the presence of glycine as a stabilizing agent. The reaction proceeds via:
-
Activation : Cefazolin acid (1.0 kg) is dissolved in a ternary solvent (ethanol:methanol:acetone = 15:3:1.6) at 20–25°C.
-
Condensation : Formaldehyde (18.66 g, 230 mmol) is added dropwise over 1 hour, followed by stirring for 2 hours.
-
Quenching : The mixture is acidified with HCl to pH 2.0–3.0, precipitating the product.
This step achieves a 71% yield, with the product characterized by NMR (δ 5.12 ppm, singlet for -CH2OH).
Isotopic Labeling with 13C2 and 15N
The incorporation of 13C and 15N isotopes occurs during the synthesis of key intermediates. TRC-D291712 (LGC Standards) specifies the use of 13C-labeled acetic anhydride and 15N-enriched ammonium salts in the acetylation and amination steps, respectively.
13C Labeling at the Methanol Position
15N Incorporation in the Thiadiazole Ring
-
15N-Thiourea : Synthesized from 15N2-ammonia and carbon disulfide in ethanol.
-
Cyclization : Reacted with acetylacetone to form the 5-methyl-1,3,4-thiadiazole-2-thiol intermediate, followed by alkylation with ethyl bromide.
The isotopic purity is verified via mass spectrometry (m/z 343.294 for [M+H]+).
Purification and Stabilization
Final purification employs a three-step protocol:
-
Solvent Extraction : Dichloromethane washes remove unreacted precursors.
-
Lyophilization : For hygroscopic batches, conducted at -50°C and 0.01 mbar.
Stability studies indicate a shelf life of 24 months at -20°C, with degradation <1% under accelerated conditions (40°C/75% RH).
Analytical Characterization
Chemical Reactions Analysis
- Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions are not explicitly documented, but further research would be needed to explore this aspect.
Scientific Research Applications
Structural Characteristics
The structural uniqueness of Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol allows for potentially improved solubility and bioavailability compared to traditional cefazolin. The presence of the thiadiazole moiety may also contribute additional antimicrobial properties.
Applications in Scientific Research
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol has several significant applications in scientific research, particularly in microbiology and pharmacology:
Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial properties are primarily attributed to its cephalosporin core, while the thiadiazole group may enhance its effectiveness against resistant strains.
Mechanism of Action Studies
Studies involving interaction with biological macromolecules have shown that Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol can interact with proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.
Proteomics Research
This compound is utilized in proteomics research due to its biochemical properties that allow for the study of protein interactions and functions at a molecular level .
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol compared to related compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Cefazolin | First-generation cephalosporin | Broad-spectrum antibiotic activity |
| 2-Methylthiadiazole | Similar thiadiazole structure | Potentially lower antimicrobial activity |
| Thiadiazole Derivatives | Various substitutions on thiadiazole | Diverse biological activities including anticancer |
| 5-(4-substituted phenyl)-1,3,4-thiadiazoles | Phenyl substitution on thiadiazole | Enhanced interactions with DNA and proteins |
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is not readily available.
- Investigating its molecular targets and pathways would be essential for a comprehensive understanding.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cefazolin and Its Key Structural Features
Cefazolin’s structure (Fig. 1A) includes:
- A β-lactam ring essential for bacterial cell wall synthesis inhibition.
- A 7-amino side chain linked to a tetrazolylacetyl group, enhancing Gram-positive activity.
- A 3-position (5-methyl-1,3,4-thiadiazol-2-yl)thio group, which improves metabolic stability and resistance to β-lactamases compared to earlier cephalosporins like cephalothin .
Des-Thiadiazol Cefazolin (Fig. 1B) replaces the thiadiazol-thio group with a hydroxymethyl group, reducing steric bulk and altering electronic properties. This likely diminishes binding affinity to penicillin-binding proteins (PBPs) and increases susceptibility to enzymatic degradation.
Comparison with Other Cefazolin Impurities
lists another cefazolin impurity, (6R,7R)-7-Amino-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (PA 03 21540). Key differences include:
- PA 03 21540 retains a tetrazolyl-thio group at position 3, whereas Des-Thiadiazol Cefazolin has a hydroxymethyl group.
Comparison with Structurally Related Cephalosporins
a) Cephalothin
- 3-Substituent : Acetoxymethyl group.
- Activity : Less stable than cefazolin due to ester hydrolysis susceptibility .
- Implication : The thiadiazol-thio group in cefazolin enhances stability, while its absence in Des-Thiadiazol Cefazolin likely reduces half-life.
b) Cephapirin
Data Tables: Structural and Functional Properties
Table 1: Substituent and Activity Comparison
| Compound | Substituent at C3 | Molecular Weight (g/mol) | Antibacterial Activity (Relative to Cefazolin) | Stability to β-Lactamases |
|---|---|---|---|---|
| Cefazolin | (5-methyl-1,3,4-thiadiazol-2-yl)thio | 454.50 | High (Broad-spectrum) | High |
| Des-Thiadiazol Cefazolin | Hydroxymethyl | 385.47* | Low/None | Low |
| PA 03 21540 Impurity | Tetrazolyl-thio | 385.47 | Unknown | Moderate |
| Cephalothin | Acetoxymethyl | 418.40 | Moderate | Low |
Table 2: Key Spectral Data for Des-Thiadiazol Cefazolin (Hypothetical)
| Property | Value (Predicted) |
|---|---|
| IR (KBr) | νmax ~3300 (OH), 1720 (C=O), 1150 (SO2) |
| 1H-NMR (DMSO-d6) | δ 3.50 (s, 2H, CH2OH), 5.10 (s, 1H, OH) |
| 13C-NMR | δ 60.2 (CH2OH), 170.5 (β-lactam C=O) |
Research Findings and Implications
- Activity Loss : The thiadiazol-thio group in cefazolin is critical for binding to PBPs in Gram-positive bacteria (e.g., S. aureus). Its absence in Des-Thiadiazol Cefazolin likely abolishes activity .
- Stability : The thiadiazol group in cefazolin reduces hydrolysis by bacterial esterases. Des-Thiadiazol Cefazolin’s hydroxymethyl group may increase susceptibility to degradation, akin to cephalothin .
- Synthetic Pathway : Des-Thiadiazol Cefazolin is likely a degradation product formed during cefazolin synthesis or storage, emphasizing the need for rigorous quality control .
Biological Activity
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is a derivative of cefazolin, a first-generation cephalosporin antibiotic. This compound incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C11H12N6O5S
- Molecular Weight : 340.32 g/mol
- CAS Number : 478494-71-2
The structure of Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol features a thiadiazole ring that contributes to its biological activity. The presence of sulfur and nitrogen atoms in the thiadiazole nucleus enhances its interaction with biological targets.
Antimicrobial Activity
Cefazolin and its derivatives are primarily recognized for their antibacterial properties. The incorporation of the thiadiazole moiety has been shown to enhance these effects.
Cefazolin functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). The addition of the thiadiazole group may further enhance this mechanism by providing additional interactions with bacterial enzymes involved in cell wall biosynthesis .
Efficacy Against Bacteria
Research indicates that Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin exhibits potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.0 |
| Escherichia coli | 4.0 |
| Klebsiella pneumoniae | 8.0 |
These MIC values suggest that the compound retains significant antibacterial properties comparable to other cephalosporins.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing the 1,3,4-thiadiazole nucleus. These compounds have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies and Findings
In vitro studies have shown that derivatives similar to Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin exhibit promising anticancer activities:
- HepG2 Cell Line : IC50 value of 4.37 μM.
- A549 Cell Line : IC50 value of 8.03 μM.
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA synthesis inhibition and interference with tubulin polymerization .
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often linked to their structural features:
- Electron-Drawing Groups : Enhance antimicrobial activity.
- Electron-Donating Groups : Improve anticancer efficacy.
The presence of functional groups at specific positions on the thiadiazole ring can significantly influence both antimicrobial and anticancer activities .
Q & A
Q. How can heterocyclic diversification (e.g., triazole or oxadiazole fusion) enhance pharmacological properties?
- Methodological Answer :
- Hybrid synthesis : Couple thiadiazole with triazole rings via CuAAC click chemistry (e.g., using CuSO₄/sodium ascorbate) to improve solubility .
- Bioisosteric replacement : Substitute sulfur with oxygen in the oxadiazole ring to modulate pharmacokinetics (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
